4,7-Dibromo-1,10-phenanthroline hydrate
Description
Significance of Substituted 1,10-Phenanthrolines in Contemporary Chemical Fields
1,10-Phenanthroline (B135089) is a robust, planar, and polyaromatic heterocyclic organic compound that acts as a bidentate chelating ligand, meaning it binds to a central metal atom at two points. nih.gov This inherent structural feature makes it a staple in coordination chemistry, forming stable complexes with a wide array of metal ions. The true versatility of the phenanthroline scaffold, however, lies in the ability to modify its properties through the addition of various substituent groups to its aromatic rings.
The introduction of substituents onto the 1,10-phenanthroline core can dramatically alter its electronic properties, steric hindrance, and solubility. These modifications allow for the fine-tuning of the resulting metal complexes, influencing their photophysical, electrochemical, and catalytic behaviors. Consequently, substituted phenanthrolines are integral to numerous areas of contemporary chemical research, including the development of luminescent sensors, photosensitizers for solar cells, and catalysts for organic transformations. nih.gov
Overview of Dihalo-Phenanthrolines as Versatile Precursors
Among the various substituted phenanthrolines, dihalo-derivatives, particularly those bearing bromine or chlorine atoms, are of significant importance as versatile precursors. The halogen atoms serve as highly effective reactive handles for a variety of cross-coupling reactions. This reactivity allows for the strategic construction of more intricate and functionalized phenanthroline-based ligands.
The presence of two halogen atoms, as in 4,7-dibromo-1,10-phenanthroline (B179087), provides two reactive sites for the introduction of new functional groups. This bifunctionality is crucial for creating bridged and extended molecular systems. Common synthetic methodologies, such as the Suzuki-Miyaura and Sonogashira coupling reactions, are frequently employed to form new carbon-carbon bonds at these halogenated positions. nasa.govnasa.gov These reactions enable the attachment of a wide range of organic fragments, from simple alkyl or aryl groups to more complex chromophoric or electroactive moieties. The synthesis of 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives, which can be precursors to their dibromo counterparts, is often achieved through a multi-step process involving the condensation of Meldrum's acid, orthoesters, and ortho-phenylenediamine derivatives. nih.gov
Research Trajectories for 4,7-Dibromo-1,10-phenanthroline in Synthetic and Coordination Chemistry
4,7-Dibromo-1,10-phenanthroline has established itself as a key building block in both synthetic and coordination chemistry. Its utility stems from the reactivity of the two bromine atoms, which can be readily displaced or used in cross-coupling reactions to build more elaborate molecular structures.
A common and efficient method for the preparation of 4,7-dibromo-1,10-phenanthroline is through a transhalogenation reaction, where the chloro-analogue, 4,7-dichloro-1,10-phenanthroline, is treated with a bromine source. researchgate.net This provides a straightforward route to the more reactive bromo-derivative.
Table 1: Physical and Chemical Properties of 4,7-Dibromo-1,10-phenanthroline
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₆Br₂N₂ | chembk.comsamaterials.com |
| Molecular Weight | 338.00 g/mol | samaterials.com |
| Appearance | White to light yellow crystalline solid | chembk.com |
| Melting Point | 236 °C | researchgate.net |
| Solubility | Soluble in organic solvents like ethers and alcohols; insoluble in water. | chembk.com |
| CAS Number | 156492-30-7 | tcichemicals.com |
The primary research trajectory for this compound is its use as a foundational ligand for the synthesis of novel materials with interesting photophysical and electronic properties. For instance, it is used to create intermediates for organic light-emitting diodes (OLEDs) and in the development of photocatalytic systems. chembk.comsamaterials.com
In coordination chemistry, 4,7-dibromo-1,10-phenanthroline serves as a ligand to form complexes with various transition metals, such as copper and ruthenium. researchgate.netchim.it The resulting metal complexes can then be further functionalized through reactions at the bromine positions. This strategy allows for the construction of complex, multi-component systems with tailored functions.
Table 2: Selected Applications and Reactions of 4,7-Dibromo-1,10-phenanthroline
| Application/Reaction | Description | Key Reactants/Products | Source(s) |
| Precursor for OLED Materials | Serves as an intermediate in the synthesis of materials for organic light-emitting diodes. | 4,7-dibromo-1,10-phenanthroline | chembk.comsamaterials.com |
| Ligand in Coordination Chemistry | Forms stable complexes with transition metals, which can be used in catalysis and materials science. | Copper, Ruthenium complexes | researchgate.netchim.it |
| Suzuki-Miyaura Coupling | A cross-coupling reaction to form C-C bonds, replacing bromine with aryl or vinyl groups. | Arylboronic acids, Palladium catalyst | nasa.govnasa.govias.ac.in |
| Sonogashira Coupling | A cross-coupling reaction to form C-C bonds with terminal alkynes. | Terminal alkynes, Palladium and Copper catalysts | nasa.govnasa.govnih.gov |
| Transhalogenation Synthesis | Prepared from its dichloro-analogue. | 4,7-dichloro-1,10-phenanthroline, Bromine source | researchgate.net |
The reactivity of the C-Br bonds in 4,7-dibromo-1,10-phenanthroline allows for a high degree of control in the stepwise construction of complex molecules. This has made it an invaluable tool for chemists seeking to design and synthesize new functional materials and coordination compounds.
Properties
IUPAC Name |
4,7-dibromo-1,10-phenanthroline;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2.H2O/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11;/h1-6H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKMRYQADKGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Dibromo 1,10 Phenanthroline and Its Functionalized Derivatives
Direct Bromination Approaches for Phenanthroline Core Functionalization
Direct bromination of the π-deficient 1,10-phenanthroline (B135089) ring system typically requires harsh conditions or the use of catalysts to facilitate the electrophilic substitution.
Reaction Pathways with Brominating Agents (e.g., Bromine, Ferrous Bromide)
The direct bromination of 1,10-phenanthroline (phen) with molecular bromine (Br₂) is challenging and often results in low yields and a mixture of products if not properly mediated. Electrophilic substitution on the electron-poor phenanthroline nucleus requires severe reaction conditions. However, the reaction can proceed smoothly when specific reagents are introduced to activate the system. For instance, the bromination of 1,10-phenanthroline with Br₂ in the presence of sulfur monochloride (S₂Cl₂) and pyridine has been shown to produce 3,8-dibromo-1,10-phenanthroline (B9566) in good yields, demonstrating a method for direct bromination, although not selective for the 4,7-positions. cdnsciencepub.comresearchgate.net
Catalyst-Mediated Bromination Strategies (e.g., Sulfur Dichloride, Sulfur Monochloride, Thionyl Chloride)
To improve the efficiency and control the regioselectivity of bromination, various catalysts have been employed. The roles of sulfur dichloride (SCl₂), sulfur monochloride (S₂Cl₂), and thionyl chloride (SOCl₂) as bromination catalysts have been investigated. researchgate.netdntb.gov.ua These reagents are believed to act as Lewis acids, activating the phenanthroline ring towards electrophilic attack.
A comparative study has highlighted the efficacy of these catalysts, classifying S₂Cl₂ as a weak catalyst, SOCl₂ as a strong one, and SCl₂ as a medium-strength Lewis acid catalyst for this transformation. researchgate.netdntb.gov.ua The use of sulfur dichloride (SCl₂) with 1,10-phenanthroline monohydrate and pyridine has been reported as a novel and efficient method for producing various brominated derivatives, which were previously accessible mainly through complex multi-step Skraup syntheses. researchgate.netdntb.gov.ua While this method has been successful in generating compounds like 3,8-dibromo-, 3,6-dibromo-, and other polybrominated phenanthrolines, achieving high selectivity for the 4,7-positions via direct bromination remains a significant synthetic challenge. researchgate.net
| Catalyst | Catalyst Strength | Typical Products | Reference |
|---|---|---|---|
| Sulfur Monochloride (S₂Cl₂) | Weak | 3,8-dibromo-1,10-phenanthroline | researchgate.netdntb.gov.ua |
| Sulfur Dichloride (SCl₂) | Medium | Poly-brominated derivatives (e.g., 3,8-dibromo-, 3,6-dibromo-) | researchgate.netdntb.gov.ua |
| Thionyl Chloride (SOCl₂) | Strong | Mixture of brominated products | researchgate.netdntb.gov.ua |
Indirect Synthesis via Transhalogenation Reactions
An effective and targeted method for synthesizing 4,7-dibromo-1,10-phenanthroline (B179087) involves a halogen exchange reaction, starting from a more accessible dihalo-phenanthroline analog.
Conversion from Dichloro Analogs
A rational and convenient method for the preparation of 4,7-dibromo-1,10-phenanthroline is the transhalogenation of its dichloro analog, 4,7-dichloro-1,10-phenanthroline (B1630597). researchgate.net This reaction provides a direct route to the desired product, often with high purity and without the use of expensive catalysts or toxic solvents. researchgate.net One reported procedure involves the use of a constant stream of hydrogen bromide (HBr) gas. researchgate.net This approach is advantageous due to its straightforward work-up procedure and the use of environmentally benign solvents like acetic acid. researchgate.net
Mechanistic Considerations in Halogen Exchange Processes
Halogen exchange (Halex) reactions on aryl halides are important transformations that can be mediated by metal catalysts or proceed through other pathways. science.gov In the context of converting aryl chlorides to aryl bromides, the driving force is often the formation of a more stable salt (e.g., NaCl precipitation if a sodium bromide salt is used as the bromine source). frontiersin.org
For metal-catalyzed processes, a common mechanistic cycle involves three key steps:
Oxidative Addition : The metal catalyst (e.g., complexes of copper, nickel, or palladium) inserts into the carbon-chlorine bond of the 4,7-dichloro-1,10-phenanthroline. nih.govucl.ac.uk
Halide Exchange : The chloride ligand on the metal center is exchanged for a bromide from the reaction medium. frontiersin.org
Reductive Elimination : The metal catalyst is regenerated, and the C-Br bond is formed, yielding 4,7-dibromo-1,10-phenanthroline. nih.govucl.ac.uk
Alternative mechanisms can also be operative, including radical pathways involving single electron transfer steps, particularly under photochemical or high-temperature conditions. nih.gov The specific mechanism depends heavily on the reaction conditions, the nature of the metal catalyst, and the substrates involved. frontiersin.orgnih.gov
Multi-Step Synthetic Routes from Precursor Anilines
Building the substituted phenanthroline core from the ground up using aniline-based precursors is a classical and versatile strategy. This approach allows for the introduction of substituents at specific positions before the final heterocyclic ring system is formed.
The synthesis of the precursor 4,7-dichloro-1,10-phenanthroline can be achieved via a three-step condensation process starting from ortho-phenylenediamines (aniline derivatives). nih.gov This method involves the condensation of an ortho-phenylenediamine with Meldrum's acid and an orthoester, followed by thermal cyclization and subsequent treatment with a chlorinating agent like phosphoryl chloride. nih.gov The resulting 4,7-dichloro derivative is then perfectly poised for the transhalogenation reaction described previously to yield the target 4,7-dibromo-1,10-phenanthroline.
Another classical approach is the Skraup reaction, a tandem cyclization-oxidation process. For example, 4,7-diphenyl-1,10-phenanthroline (B7770734) has been synthesized from 4-phenyl-8-aminoquinoline (an aniline derivative) using this method. researchgate.net By selecting appropriately substituted anilines and applying Skraup or Friedländer condensation conditions, it is possible to construct the 4,7-disubstituted phenanthroline skeleton, which can then be subjected to halogenation if not already incorporated. nih.gov These multi-step routes offer high flexibility but often require more elaborate procedures compared to direct functionalization of the parent phenanthroline. researchgate.netdntb.gov.uauva.nl
| Strategy | Starting Material | Key Transformation | Advantage | Reference |
|---|---|---|---|---|
| Direct Bromination | 1,10-Phenanthroline | Catalyst-mediated electrophilic substitution | Fewer steps | researchgate.netdntb.gov.ua |
| Transhalogenation | 4,7-Dichloro-1,10-phenanthroline | Halogen exchange (e.g., with HBr) | High selectivity and purity | researchgate.net |
| Multi-step Synthesis | ortho-Phenylenediamines | Condensation/cyclization (e.g., Skraup) followed by halogenation | High versatility for introducing substituents | nih.gov |
Strategies from 8-Aminoquinoline and o-Phenylenediamine
While a direct, one-pot synthesis of 4,7-dibromo-1,10-phenanthroline from 8-aminoquinoline and o-phenylenediamine is not extensively documented, established methods for constructing the phenanthroline core, such as the Skraup-Doebner-von Miller reaction, traditionally employ o-phenylenediamines as key precursors. The synthesis of 4,7-dihalo-1,10-phenanthrolines often proceeds through a multi-step sequence.
One common approach involves the condensation of an ortho-phenylenediamine derivative with specific reagents to form an intermediate which is then cyclized and subsequently halogenated. For instance, 4,7-dichloro-1,10-phenanthroline derivatives can be synthesized through the condensation of Meldrum's acid, orthoesters, and ortho-phenylenediamine derivatives. This is followed by sequential thermal cyclization, decarboxylation, and treatment with refluxing phosphoryl chloride nih.gov. The resulting 4,7-dichloro-1,10-phenanthroline can then undergo a transhalogenation reaction to yield 4,7-dibromo-1,10-phenanthroline researchgate.net. This two-step process, starting from the dichloro analogue, is a practical method for obtaining the desired dibromo compound.
Sequential Reaction Optimization for Controlled Substitution
The controlled, sequential functionalization of the 1,10-phenanthroline ring is crucial for creating tailored ligands. The reactivity of the different positions on the phenanthroline core varies, allowing for a degree of selectivity in substitution reactions. For instance, direct C-H functionalization methods, such as dicarbamoylation, can be employed to introduce substituents at specific positions. The conditions for these reactions can be optimized to control the extent of substitution, leading to mono-, di-, or even tetracarbamoylated products acs.org. While not specific to 4,7-dibromo-1,10-phenanthroline, these principles of sequential functionalization by controlling reaction conditions are broadly applicable to substituted phenanthrolines.
Derivatization and Further Functionalization of 4,7-Dibromo-1,10-phenanthroline
The bromine atoms at the 4 and 7 positions of 4,7-dibromo-1,10-phenanthroline are excellent leaving groups for a variety of cross-coupling and substitution reactions, making it a valuable precursor for more complex ligands.
Introduction of Phosphonate (B1237965) Moieties via Photoredox Catalysis
A modern, metal-free approach for the introduction of phosphonate groups onto the 1,10-phenanthroline skeleton involves visible light photoredox catalysis. This method is particularly advantageous for phenanthroline derivatives, as they can act as chelating agents and interfere with traditional transition-metal-catalyzed cross-coupling reactions mdpi.com.
The photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines, including 4,7-dibromo-1,10-phenanthroline, can be achieved under mild conditions using an organic photocatalyst such as Eosin Y, in a solvent like DMSO, and under blue light irradiation mdpi.com.
The reactivity of bromo-substituted phenanthrolines in photoredox phosphonylation is highly dependent on the position of the bromine atom. For instance, the reaction of 4-bromo-1,10-phenanthroline under optimized conditions with Eosin Y as the photocatalyst primarily leads to the reduction product (1,10-phenanthroline) in high yield, with no formation of the desired phosphonylation product mdpi.com. However, by switching the photocatalyst to Rhodamine 6G, the target phosphonated product can be obtained, albeit with a significantly longer reaction time mdpi.com. In contrast, 3-bromo-1,10-phenanthroline is much less reactive, requiring extended irradiation to achieve high conversion and yielding the phosphonylation product in a lower yield mdpi.com.
For 4,7-dibromo-1,10-phenanthroline, which is practically insoluble in DMSO, the reaction can be carried out with the addition of dichloromethane to aid solubility mdpi.com. The specifics of its reactivity and selectivity would be influenced by the factors discussed below.
The position of the bromine atom on the 1,10-phenanthroline ring dramatically influences the outcome of the photoredox phosphonylation reaction. This is evident from the differing results observed for 3-bromo-, 4-bromo-, and 5-bromo-1,10-phenanthroline mdpi.com. The electronic environment of the C-Br bond, as dictated by its position relative to the nitrogen atoms, affects the ease of its reductive cleavage to form the aryl radical intermediate, which then reacts with the phosphite (B83602).
The presence of other substituents on the phenanthroline core also plays a significant role. For example, an electron-donating methoxy group at the 2-position substantially decreases the reactivity and selectivity of the phosphonylation reaction researchgate.net. This is attributed to the increased ability of the phenanthroline to form a complex with any trace palladium, which can hamper the reaction. However, steric hindrance from the methoxy group can partially counteract this effect. In contrast, a methoxy group at the 4-position, which lacks this steric hindrance, can completely prevent the reaction from proceeding researchgate.net. These observations underscore the intricate interplay between electronic and steric effects in determining the reaction outcomes.
The following table summarizes the results of photoredox-catalyzed phosphonylation of various bromo-substituted 1,10-phenanthrolines.
| Substrate | Photocatalyst | Reaction Time (h) | Product Yield (%) |
| 5-Bromo-1,10-phenanthroline | Eosin Y | 22 | 51 |
| 4-Bromo-1,10-phenanthroline | Rhodamine 6G | 56 | 42 |
| 3-Bromo-1,10-phenanthroline | Eosin Y | 90 | 26 |
Data sourced from mdpi.com.
Formation of Dicarboxamide Derivatives
The synthesis of dicarboxamide derivatives of 1,10-phenanthroline is of interest for creating ligands with potential applications as G-quadruplex stabilizers. A convenient route to 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides has been developed, starting from the versatile intermediate 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid researchgate.net.
This multi-step synthesis begins with the preparation of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid. This intermediate can then be efficiently derivatized to the corresponding dicarboxamides. Although this specific example starts from the dichloro-dicarboxylic acid derivative, it demonstrates a viable strategy for introducing dicarboxamide functionalities onto the 4,7-disubstituted phenanthroline core. The bromine atoms in 4,7-dibromo-1,10-phenanthroline could potentially be displaced by appropriate nitrogen nucleophiles to form diamino derivatives, which could then be further functionalized to dicarboxamides, though this specific pathway from the dibromo starting material is not explicitly detailed in the available literature.
Approaches to Asymmetric Phenanthroline Ligands from Symmetrically Substituted Precursors
The synthesis of asymmetric phenanthroline ligands from symmetrically substituted precursors, such as 4,7-dibromo-1,10-phenanthroline, is a crucial area of research for developing tailored molecules for applications in chiral catalysis, medicinal chemistry, and materials science. wmich.edunih.gov The inherent symmetry of 1,10-phenanthroline presents a unique challenge, as the reactivity of equivalent positions must be controlled to achieve selective monofunctionalization or differential difunctionalization. nih.gov
A key strategy involves the stepwise functionalization of the phenanthroline core. nih.gov The specific reactivity of each pair of carbon atoms ( researchgate.netwku.edu, nih.govresearchgate.net, acs.orgchim.it, and wmich.edubeilstein-journals.org) allows for the introduction of different functional groups, leading to polyfunctional and non-symmetrical systems. nih.gov For instance, starting with a symmetrically substituted phenanthroline, one position can be selectively modified, breaking the symmetry and allowing for a different modification at the corresponding position. This approach provides a versatile platform for designing a wide array of polyfunctional ligands. nih.gov
One approach to creating asymmetry is through the introduction of bulky and rigid chiral substituents near the nitrogen atoms of the phenanthroline backbone. This can create a well-defined chiral environment in the resulting metal-ligand complex. The rigidity of such ligands is advantageous for mechanistic studies as it reduces the number of possible reaction intermediates. daneshyari.com
Another method involves functionalizing the peripheral positions of the phenanthroline ring system. daneshyari.com For example, 5,6-dihydro-1,10-phenanthrolines can be prepared through epoxide opening with various nucleophiles. Depending on the nucleophile used, the products can be a mixture of enantiomers or diastereomers. These mixtures can then be resolved using techniques like lipase-catalyzed transesterification for racemic mixtures, or column chromatography and crystallization for diastereomeric mixtures. wmich.edu Subsequent oxidation and dehydration reactions can then re-aromatize the phenanthroline scaffold to yield fully conjugated, asymmetric derivatives. wmich.edu
The development of these synthetic strategies allows for the fine-tuning of the steric and electronic properties of phenanthroline ligands, which is critical for their application in asymmetric metal catalysis to achieve high reactivity and enantioselectivity. daneshyari.com
Challenges in the Direct Functionalization of Dibromophenanthrolines
The direct functionalization of dibromophenanthrolines, including 4,7-dibromo-1,10-phenanthroline, presents several significant challenges. While direct C-H functionalization is a desirable strategy to avoid lengthy, multi-step synthetic sequences that often start from expensive pre-functionalized precursors, its application to the phenanthroline scaffold is not straightforward. acs.org
One of the primary challenges lies in controlling the regioselectivity of the functionalization. acs.org Without a directing group to guide the reaction to a specific C-H bond, achieving selective functionalization at a desired position is difficult. acs.org This is a general challenge in undirected C-H bond functionalization, as the catalyst must differentiate between multiple, often electronically similar, C-H bonds. acs.org
Furthermore, the reaction products of direct functionalization can be difficult to isolate and purify. For example, in the direct dicarbamoylation of phenanthrolines, many of the resulting products exhibit poor solubility or have a tendency to streak on silica (B1680970) gel during column chromatography. acs.org This necessitated the development of alternative workup and isolation procedures, such as precipitation methods, to obtain pure products. acs.org However, even with modified procedures, the isolation of certain products can remain challenging due to their specific lipophilicity. acs.org
The electronic nature of the phenanthroline ring system and the presence of substituents can also pose challenges. For instance, the presence of acidic groups like phenols or carboxylic acids on the phenanthroline scaffold can completely inhibit direct functionalization reactions. acs.org It is thought that competing deprotonation of these acidic moieties interferes with the initial steps of the reaction mechanism. acs.org
Moreover, the reactivity of the phenanthroline core can be sluggish. In some cases, switching the position of substituents, for example from the 4,7-positions to the 2,9-positions, can significantly slow down the reaction rate with certain reagents. acs.org The inherent stability and aromaticity of the phenanthroline ring system can make it resistant to certain types of direct functionalization, requiring harsh reaction conditions that may not be compatible with sensitive functional groups.
Solvent Systems and Reaction Conditions in Synthetic Procedures
The choice of solvent and reaction conditions is critical in the synthesis and functionalization of 4,7-dibromo-1,10-phenanthroline and its derivatives, influencing reaction outcomes, yields, and ease of purification. A variety of solvent systems and conditions have been employed, tailored to the specific transformation being performed.
For the synthesis of 4,7-dibromo-1,10-phenanthroline itself, a convenient method involves the transhalogenation of its dichloro analog, 4,7-dichloro-1,10-phenanthroline. This reaction can be carried out using 33% hydrobromic acid in acetic acid, a procedure that avoids the use of expensive catalysts or toxic solvents and features a simple work-up. researchgate.net
In the functionalization of dibromophenanthrolines through cross-coupling reactions, specific solvent and catalyst systems are essential. For instance, Sonogashira coupling reactions to introduce acetylene moieties at the 3- and 8-positions of 3,8-dibromo-1,10-phenanthroline have been performed using a palladium catalyst, specifically [PdCl2(PPh3)2], in the presence of copper(I) iodide (CuI) as a co-catalyst. The reaction is typically carried out in a solvent system of diisopropylamine and N,N-dimethylformamide (DMF) at elevated temperatures, such as 82°C. researchgate.net
The solvent also plays a crucial role in reactions involving organometallic reagents. For example, the reaction of a brominated phenanthroline derivative with ethylmagnesium bromide (a Grignard reagent) is typically performed in tetrahydrofuran (THF) at room temperature. researchgate.net
For other types of functionalization, such as the synthesis of fused imidazo[4,5-f]-1,10-phenanthroline derivatives, a one-pot methodology can be utilized. researchgate.net The specific solvents and conditions for these one-pot reactions are chosen to accommodate multiple reaction steps in a single vessel, enhancing synthetic efficiency.
The following table summarizes some of the solvent systems and reaction conditions used in the synthesis and functionalization of brominated phenanthrolines:
| Reaction Type | Precursor | Reagents/Catalyst | Solvent | Temperature | Reference |
| Transhalogenation | 4,7-dichloro-1,10-phenanthroline | 33% HBr in Acetic Acid | Acetic Acid | Not specified | researchgate.net |
| Sonogashira Coupling | 3,8-dibromo-1,10-phenanthroline | [PdCl2(PPh3)2], CuI | Diisopropylamine/DMF | 82 °C | researchgate.net |
| Grignard Reaction | Brominated phenanthroline | EtMgBr | THF | Room Temperature | researchgate.net |
| Platinum Complexation | Platinum(II) 1,10-phenanthroline dichloride | Silver Oxalate | DMF | Not specified | wku.edu |
| Platinum Complexation | Platinum(II) 1,10-phenanthroline dichloride | Silver Oxalate | DI Water | Not specified | wku.edu |
It is noteworthy that in some cases, such as the attempted synthesis of water-soluble platinum-phenanthroline complexes, solvents like deionized (DI) water and N,N-dimethylformamide (DMF) have been explored, though with limited success in achieving the desired solubility. wku.edu
Coordination Chemistry of 4,7 Dibromo 1,10 Phenanthroline As a Ligand
Ligand Design Principles and Chelation Properties
The specific arrangement of atoms and substituent groups in 4,7-dibromo-1,10-phenanthroline (B179087) dictates its behavior as a ligand, influencing how it binds to metal centers and the resulting properties of the coordination complex.
Bidentate Nature and Metal Ion Binding Affinity
4,7-Dibromo-1,10-phenanthroline functions as a classic bidentate chelating ligand, using the lone pair of electrons on its two nitrogen atoms to bind to a single metal center. wikipedia.orgresearchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion, a characteristic feature of 1,10-phenanthroline-based ligands. researchgate.net The compound exhibits a high affinity for complexation with many transition metal ions, forming stable complexes. researchgate.net This inherent stability and versatile binding capability make it a foundational building block in coordination and supramolecular chemistry. researchgate.net
Influence of Bromine Substituents on Electronic Properties and Reactivity
The bromine atoms at the 4 and 7 positions of the phenanthroline ring are crucial to the ligand's functionality. As electron-withdrawing groups, they significantly alter the electronic properties of the molecule. This electronic modification influences the ligand's reactivity and the properties of the metal complexes it forms. nih.govresearchgate.net A key consequence is the stabilization of low oxidation states in the coordinated metal centers. Furthermore, the presence of bromine atoms provides reactive sites for further functionalization through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling, allowing for the synthesis of more complex, π-conjugated systems.
Planar Rigid Structure Considerations in Complex Formation
The 1,10-phenanthroline (B135089) framework is inherently a rigid and planar structure. researchgate.net This structural rigidity is a significant factor in the formation of stable metal complexes. researchgate.net The planarity of the conjugated ring system enhances the stability of the resulting complex and facilitates supramolecular interactions, such as π-π stacking. researchgate.net This characteristic is fundamental to the structural and functional aspects of the coordination compounds it forms. researchgate.net
Complexation with Transition Metals
4,7-Dibromo-1,10-phenanthroline is a versatile ligand for a variety of transition metals, leading to complexes with diverse structures and properties.
Synthesis and Characterization of Metal Complexes (e.g., Copper, Palladium, Molybdenum, Ruthenium, Iron)
The synthesis of metal complexes using 4,7-dibromo-1,10-phenanthroline or its parent compound, 1,10-phenanthroline, has been extensively explored.
Copper: Copper(II) complexes with 1,10-phenanthroline derivatives are widely studied. ualg.ptnih.govnih.gov For instance, reacting a macrocyclic dicopper(II) complex with 1,10-phenanthroline in ethanol (B145695) results in the phenanthroline ligand replacing coordinated water molecules. researchgate.net The speciation of these copper complexes in solution is a critical factor, as they can decompose, with the copper ions and phenanthroline ligands binding to proteins like bovine serum albumin. ualg.pt In the realm of heteroleptic complexes, copper(I) compounds with phenanthrolines substituted at the 4,7-positions have been synthesized to achieve specific coordination geometries. nih.gov
Palladium: Palladium(II) phenanthroline complexes can be synthesized by reacting Pd(phen)Cl₂ with silver triflate (Ag(O₃SCF₃)). nih.govdigitellinc.com When this reaction is performed in acetonitrile (B52724), it yields [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, where two acetonitrile molecules occupy the coordination sites vacated by the chloride ligands. nih.gov Performing the same reaction in water can lead to the formation of a di-μ-hydroxo dimer, [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O. nih.gov
Molybdenum: A dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) complex has been prepared by reacting molybdic acid with 1,10-phenanthroline in hydrobromic acid as the solvent. researchgate.netcambridge.org The resulting solid complex was characterized using various techniques, including X-ray powder diffraction (XRPD), which revealed a monoclinic crystal system. researchgate.netcambridge.org Other molybdenum complexes, such as tetracarbonyl(4,7-diphenyl-1,10-phenanthroline)molybdenum(0), have also been synthesized and characterized, noted for having better solubility than their unsubstituted phenanthroline counterparts. nih.gov
| Technique | Observed Data |
|---|---|
| UV-Vis (nm) | 270, 350 |
| Infrared (cm⁻¹) | 1650 (C=N); 1434 (C=C); 940, 895 (Mo=O) |
| ¹H NMR (ppm in DMSO) | 8.15 (d-d, 2H), 7.51 (d-d, 2H), 7.02 (s, 2H), 6.82 (d-d, 2H) |
| Crystal System | Monoclinic, Space Group P2₁/c |
| Unit Cell Parameters | a = 12.036 Å, b = 9.819 Å, c = 12.671 Å, β = 110.44° |
Ruthenium: Heteroleptic Ruthenium(II) complexes containing substituted 1,10-phenanthroline ligands are of significant interest for their unique photophysical properties, such as dual emission from two distinct excited states. nih.govresearchgate.net The synthesis of these complexes can involve Sonogashira coupling reactions carried out on a precursor complex, such as (4,7-dichlorophen)Ru(bpy)₂·2PF₆⁻, to append conjugated moieties to the phenanthroline ligand. nih.gov This synthetic flexibility allows for the fine-tuning of the complex's electronic and emissive characteristics. nih.govresearchgate.net
Iron: The influence of substituents at the 4,7-positions on binding properties has been studied using iron(II) mixed-ligand complexes containing both 1,10-phenanthroline (phen) and 4,7-diphenyl-1,10-phenanthroline (B7770734) (dip). nih.govcapes.gov.br Studies on complexes like [Fe(phen)₂(dip)]²⁺ and [Fe(phen)(dip)₂]²⁺ have shown that the peripheral phenyl groups significantly increase the non-electrostatic binding affinity to DNA compared to the unsubstituted phenanthroline complex. nih.gov
Stoichiometric Control in Heteroleptic Complex Formation
Stoichiometric control is essential in the synthesis of heteroleptic complexes, where a central metal ion is coordinated to two or more different types of ligands. The ability to control the ratio and type of ligands allows for the precise tuning of the resulting complex's properties.
For heteroleptic copper(I) bis(diimine) complexes, a two-step, one-pot method can be employed. nih.gov This approach allows for the sequential introduction of different diimine ligands to the copper(I) center, leading to the desired mixed-ligand product. nih.gov In other cases, heteroleptic copper(I) complexes are prepared by reacting a copper(I) salt with the different ligands in a specific 1:1:1 molar ratio in an organic solvent. eco-vector.com
Modulating Coordination Sphere Environment through Ligand Design
The design of ligands is a cornerstone of coordination chemistry, allowing for precise control over the properties of metal complexes. The substitution of the 1,10-phenanthroline (phen) backbone with bromine atoms at the 4 and 7 positions, yielding 4,7-dibromo-1,10-phenanthroline, serves as a prime example of strategic ligand design. nih.gov This modification introduces significant electronic and steric effects that modulate the environment of the metal's coordination sphere.
Furthermore, the presence of the relatively bulky bromine atoms can introduce steric constraints around the metal center. These steric interactions can affect the coordination geometry, potentially causing distortions from ideal geometries (e.g., octahedral or tetrahedral) and influencing the accessibility of the metal center to other molecules or substrates.
Intramolecular and Intermolecular Interactions within Coordination Assemblies
The final architecture of coordination compounds in the solid state is governed by a complex interplay of non-covalent interactions. fortunejournals.com These forces, though weaker than covalent bonds, are highly directional and play a critical role in the self-assembly of molecules into well-defined supramolecular structures. nih.gov
Analysis of Hydrogen Bonding in Crystalline Architectures of Metal-Ligand Frameworks
Hydrogen bonding is a predominant force in the crystal engineering of metal-ligand frameworks, especially when hydrate (B1144303) molecules or protic co-ligands are present. In crystalline structures of metal complexes involving 4,7-dibromo-1,10-phenanthroline hydrate, the water molecules of hydration are primary participants in forming extensive hydrogen-bond networks. These networks often involve the nitrogen atoms of the phenanthroline ligand that are not coordinated to the metal, as well as counter-ions or other solvent molecules within the lattice.
| Donor (D) | Acceptor (A) | Interaction Type | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|---|
| O-H (Water) | N (Phenanthroline) | Strong Hydrogen Bond | 1.8 - 2.2 | 150 - 180 |
| O-H (Water) | O (Water/Anion) | Strong Hydrogen Bond | 1.7 - 2.1 | 160 - 180 |
| C-H (Phenanthroline) | O (Water/Anion) | Weak Hydrogen Bond | 2.2 - 2.8 | 120 - 160 |
| C-H (Phenanthroline) | Br (Bromine) | Weak Hydrogen Bond | 2.7 - 3.2 | 110 - 150 |
Role of Non-Covalent Interactions in Supramolecular Organization
Beyond classical hydrogen bonding, the supramolecular organization of 4,7-dibromo-1,10-phenanthroline complexes is significantly influenced by other non-covalent interactions. nih.gov The presence of bromine atoms introduces the possibility of halogen bonding, a highly directional interaction between the electropositive region (σ-hole) on the bromine atom and a Lewis base (such as a nitrogen or oxygen atom, or an anion). researchgate.net
Key non-covalent interactions include:
π-π Stacking: The planar, aromatic nature of the phenanthroline ring system facilitates face-to-face or offset stacking interactions between adjacent ligands in the crystal lattice. These interactions are crucial for the formation of one-, two-, or three-dimensional networks. mdpi.com
Halogen Bonding (Br···X): The bromine substituents can act as halogen bond donors, interacting with anions or other Lewis basic sites. This interaction provides an additional tool for directing the assembly of specific supramolecular architectures. researchgate.net
The combination and competition between these varied interactions ultimately determine the final solid-state structure and can influence the material's physical properties. fortunejournals.com
Redox Behavior and Electron Transfer Properties of Metal-Phenanthroline Complexes
The electronic properties of metal complexes are intrinsically linked to their redox behavior. The ability of a complex to accept or donate electrons is a key parameter in applications ranging from catalysis to molecular electronics.
Impact of 4,7-Dibromo Substitution on Complex Redox Potentials
The introduction of two electron-withdrawing bromine atoms at the 4 and 7 positions of the phenanthroline ligand has a profound impact on the redox potentials of its metal complexes. The primary effect is the lowering of the energy of the ligand's π* orbitals. When the ligand coordinates to a metal, this effect is transmitted to the metal's d-orbitals.
This increased π-acidity of the 4,7-dibromo-1,10-phenanthroline ligand stabilizes the electron density on the metal center. Consequently, removing an electron from the metal (oxidation) becomes more difficult compared to the analogous complex with an unsubstituted phenanthroline ligand. This results in a positive, or anodic, shift in the metal-centered redox potentials. For a reversible M(II)/M(III) couple, the E½ value will be higher for the complex with the brominated ligand. This tunability of redox potentials is a critical aspect of designing complexes for specific electrochemical applications. utexas.edu
| Complex | Ligand | Key Ligand Property | Expected E½ (V vs. NHE) | Effect |
|---|---|---|---|---|
| [M(phen)₃]²⁺ | 1,10-phenanthroline | Standard π-acceptor | X | Baseline |
| [M(4,7-Br₂-phen)₃]²⁺ | 4,7-Dibromo-1,10-phenanthroline | Strongly Electron-Withdrawing | > X | Anodic Shift (Harder to Oxidize) |
Electrochemical Investigations of Coordinated Systems
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of metal-phenanthroline complexes. utexas.edu A typical CV experiment involves scanning the potential of an electrode and measuring the resulting current as the complex is oxidized and reduced.
For a metal complex of 4,7-dibromo-1,10-phenanthroline, a CV measurement can provide several key pieces of information:
Redox Potentials: The potentials at which electron transfer events occur (e.g., M²⁺ → M³⁺ + e⁻) can be determined accurately. researchgate.net
Reversibility: The technique reveals whether the electron transfer processes are chemically reversible. A reversible wave indicates that the complex is stable in both oxidation states on the timescale of the experiment.
Electron Transfer Kinetics: The separation between the anodic and cathodic peak potentials can give insight into the rate of electron transfer at the electrode surface.
Such studies are essential for characterizing the electronic properties of new coordination compounds and for assessing their suitability for applications that rely on electron transfer processes. utexas.edu The addition of DNA to solutions of phenanthroline complexes has been shown to cause changes in the cyclic voltammetric behavior, indicating interaction between the species. utexas.edu
Advanced Applications of 4,7 Dibromo 1,10 Phenanthroline and Its Metal Complexes in Contemporary Chemical Science
Catalysis
The rigid, planar structure and strong coordinating ability of the 1,10-phenanthroline (B135089) scaffold make it a privileged ligand in catalysis. The 4,7-dibromo derivative serves as a crucial starting material, allowing for the synthesis of more elaborate ligands whose metal complexes exhibit tailored catalytic activities.
Application in Organic Transformation Reactions
Complexes derived from 4,7-dibromo-1,10-phenanthroline (B179087) are instrumental in facilitating a range of organic transformations. The bromine atoms serve as convenient handles for post-synthesis modification through various cross-coupling reactions, allowing for the fine-tuning of the steric and electronic properties of the resulting catalysts.
Halogenated 1,10-phenanthrolines, such as the 4,7-dibromo variant, are valuable precursors for synthesizing more complex ligands through transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium(0)-catalyzed reactions, in particular, have been effectively used to couple various alkynyl and aryl moieties to the phenanthroline core. nih.gov This functionalization is key to developing new materials and catalysts.
For instance, 4,7-dibromo-1,10-phenanthroline is a starting material for ligands used in heteroleptic Ruthenium(II) complexes. In one study, a ligand denoted as L2, (4,7-bis(trianthracenyl-2,3-dimethylacrylic acid)-1,10-phenanthroline), was synthesized via a zero-valent palladium cross-catalyzed reaction to generate new carbon-carbon bonds. nih.gov Similarly, another heteroleptic Ru(II) complex was prepared using ligands derived from 4,7-dibromo-1,10-phenanthroline, where it was reacted with 1-methoxy-1-buten-3-yne (B1617352) under palladium-catalyzed conditions. jst.go.jp Copper(I) complexes containing ligands derived from 4,7-dibromo-1,10-phenanthroline have also been synthesized and characterized for their potential in light-emitting applications. mdpi.com
| Precursor | Reagent(s) | Catalyst/Conditions | Resulting Ligand/Complex | Ref |
| 4,7-Dibromo-1,10-phenanthroline | 9-bromoanthracenyl-2,3-dimethylacrylic acid | Palladium-catalyzed cross-reaction | (4-dianthracenyl-2,3-dimethylacrylic acid)-(7-anthracenyl-2,3-dimethylacrylic acid)-1,10-phenanthroline | researchgate.net |
| 4,7-Dibromo-1,10-phenanthroline | 1-methoxy-1-buten-3-yne | Pd/C, CuCl, PPh3, Et3N, THF, reflux | 4,7-bis(1-Methoxy-1-buten-3-yne)-1,10-phenanthroline | jst.go.jp |
| 4,7-Dibromo-1,10-phenanthroline | triethyl phosphite (B83602) | - | Ligand for Cu(I) complex with phosphonate (B1237965) groups | nih.gov |
| 4,7-Dibromo-1,10-phenanthroline | di(pyridin-2-yl)amine | Copper-catalyzed amination | Phen-4,7(NPy2)2 (low yield) | fluorochem.co.uk |
Metal complexes of substituted phenanthrolines have been explored as catalysts for cycloaddition reactions. In one study, a zinc acetate (B1210297) complex with 4,7-dibromo-1,10-phenanthroline was tested for the synthesis of methyl phenylcarbamate from CO2. However, it was found to be significantly less efficient than the complex with the unsubstituted 1,10-phenanthroline ligand. jst.go.jpresearchgate.net
While not a catalytic application of the compound itself, 4,7-dibromo-1,10-phenanthroline can be a substrate in reactions that involve decarboxylation. A direct C-H dicarbamoylation of 4,7-dibromo-1,10-phenanthroline has been developed, which proceeds through the decarboxylation of a 2-oxoacetic acid derivative in the presence of an oxidant. mdpi.com This metal- and light-free method allows for the direct installation of amide functionalities onto the phenanthroline core, tolerating the bromo-substituents well, albeit requiring slightly elevated temperatures. mdpi.com
Photoredox Catalysis under Visible Light Irradiation
Ruthenium(II) polypyridyl complexes, often derived from functionalized phenanthrolines, are cornerstones of photoredox catalysis. nih.gov The 4,7-dibromo-1,10-phenanthroline scaffold serves as a platform for building ligands for such photoactive complexes.
A study on the phosphonylation of bromo-substituted 1,10-phenanthrolines utilized visible light and an organic dye, Eosin Y, as a photocatalyst. google.com In this research, 4,7-dibromo-1,10-phenanthroline was used as a substrate. The study noted that while the direct phosphonylation of the dibromo-derivative was challenging and led to polymer formation, the resulting phosphonate-substituted phenanthrolines are key components for creating reusable ruthenium(II) photoredox catalysts. google.com These phosphonated ligands can be used to immobilize the catalyst on surfaces. google.com
| Substrate | Reagents | Photocatalyst | Conditions | Outcome | Ref |
| 4,7-Dibromo-1,10-phenanthroline | P(OEt)3, DIPEA | Eosin Y (15 mol%) | 30 W blue LEDs (450 nm), DMSO/CH2Cl2, 30 °C, Argon | Polymer formation, destruction of heterocyclic system | google.com |
Role as Components in Heterogeneous Catalytic Systems
A significant advantage of using functionalized ligands is the ability to create heterogeneous catalysts, which offer easier separation and recyclability. Ligands derived from 4,7-dibromo-1,10-phenanthroline can be designed with specific functional groups that allow for their immobilization onto solid supports.
Phosphonate groups, which can be introduced via reactions on bromo-phenanthrolines, are particularly useful for this purpose. They allow for the grafting of molecules onto solid oxide substrates, such as TiO₂, or their incorporation into the structure of metal-organic frameworks (MOFs) to create hybrid heterogeneous materials. nih.govgoogle.com Ruthenium(II) complexes bearing these phosphonate-substituted phenanthroline ligands have been specifically noted for their application as components in heterogeneous catalysts. google.com
Furthermore, research into zinc-catalyzed carbamate (B1207046) synthesis has highlighted the importance of understanding substituent effects on phenanthroline ligands. This knowledge is crucial for strategically introducing linker groups onto the ligand for catalyst immobilization, thereby creating effective heterogeneous systems. jst.go.jp
Electrocatalytic Applications as Redox-Active Ligands
The electronic properties of 4,7-dibromo-1,10-phenanthroline and its metal complexes make them highly suitable for applications in electrocatalysis. The bromine atoms are electron-withdrawing, which modifies the redox potential of the coordinated metal center. For example, in iron(II) complexes, the bromine substituents lower the Fe²⁺/Fe³⁺ redox potential compared to unsubstituted phenanthroline, which can enhance activity in electron-transfer reactions.
The electrochemical behavior of copper(I) complexes with various dibromo-1,10-phenanthroline isomers, including the 4,7-dibromo derivative, has been studied using cyclic voltammetry. These complexes undergo a copper-centered oxidation process. mdpi.com Similarly, a detailed electrochemical analysis of a heteroleptic ruthenium(II) complex, synthesized from ligands derived from 4,7-dibromo-1,10-phenanthroline, revealed multiple redox processes. nih.gov Chronocoulometry determined that several of these processes involved multi-electron transfers. nih.gov Such redox activity is fundamental for the design of electrocatalysts, for instance, in fuel cells or for CO₂ reduction.
| Complex | Technique | Redox Process (E½ or Epa) | Characteristics | Ref |
| [Cu(xantphos)(4,7-Br2phen)][PF6] | Cyclic Voltammetry | Epa = +0.94 V (vs Fc/Fc+) | Irreversible oxidation | mdpi.com |
| [Cu(POP)(4,7-Br2phen)][PF6] | Cyclic Voltammetry | Epa = +0.97 V (vs Fc/Fc+) | Irreversible oxidation | mdpi.com |
| [Ru(cis-dithiocyanato-L1)-L2] | Cyclic & Square Wave Voltammetry | Process I: +0.25 V, Process II: +0.65 V, Process III: +1.05 V, Process IV: -1.0 V, Process V: -1.8 V (vs Ag/AgCl) | Multi-electron and single-electron transfer reactions | nih.gov |
Materials Science and Functional Materials
The unique chemical architecture of 4,7-Dibromo-1,10-phenanthroline hydrate (B1144303) allows for its strategic incorporation into advanced materials, where it imparts specific functionalities. Its derivatives have demonstrated significant potential in various subfields of materials science.
Precursor in Organic Photoelectric Materials and Devices
As a foundational molecule, 4,7-Dibromo-1,10-phenanthroline is instrumental in the synthesis of more complex organic photoelectric materials. The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the introduction of various functional groups to tune the electronic and photophysical properties of the resulting molecules. This adaptability is key to designing materials for specific roles within photoelectric devices, such as charge transport or light absorption.
Intermediate in Organic Light-Emitting Diode (OLED) Development
In the realm of OLEDs, derivatives of 4,7-Dibromo-1,10-phenanthroline are utilized in the creation of highly efficient emissive and charge-transporting materials. By replacing the bromine atoms with aromatic or other functional moieties, researchers can synthesize novel ligands that, when complexed with metal ions like iridium(III), form phosphorescent emitters. These complexes are central to the performance of modern OLEDs, enabling high external quantum efficiencies (EQE) and tunable emission colors. For instance, iridium(III) complexes featuring substituted phenylimidazo[4,5-f]1,10-phenanthroline ancillary ligands have been successfully employed in light-emitting electrochemical cells (LECs), a related technology to OLEDs.
| Parameter | Value |
| Device Type | Light-Emitting Electrochemical Cell (LEC) |
| Ancillary Ligand Derivative | R-phenylimidazo(4,5-f)1,10-phenanthroline |
| Maximum Luminance | Up to 21.7 cd/m² at 14.7 V |
| Emission Color | Varies with substituents (e.g., ~580-600 nm) |
| Data derived from studies on iridium(III) complexes with substituted phenanthroline ligands. mdpi.com |
Integration into Organic Solar Cells
The versatility of 4,7-Dibromo-1,10-phenanthroline extends to the field of organic photovoltaics. Its derivatives, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP), are widely used as cathode interfacial layers (CILs) in inverted perovksite solar cells (PSCs). acs.org These materials play a critical role in enhancing device performance by improving the interface between the electron transport layer and the metal electrode, thereby facilitating efficient charge extraction. acs.org The development of novel phenanthroline derivatives as CILs has led to significant improvements in the power conversion efficiency (PCE) and stability of organic solar cells. nih.gov For instance, a novel ionized phenanthroline derivative, tbp-PhenBr, when used as a CIL in a PM6:Y6 based organic solar cell, demonstrated a notable increase in PCE compared to the standard BCP-based device. nih.gov
| Device Parameter | tbp-PhenBr based OSC | BCP based OSC (Control) |
| Power Conversion Efficiency (PCE) | 16.34% | 13.70% |
| Long-term Stability (T80 in dark) | 3264 hours | Significantly lower |
| Thermal Stability (T80 at 85 °C) | 220 hours | Significantly lower |
| Performance data for organic solar cells (OSCs) using a novel ionized phenanthroline derivative as the cathode interfacial material. nih.gov |
Development of Luminescent Materials and Probes
The rigid and planar structure of the 1,10-phenanthroline core makes it an excellent platform for constructing luminescent materials. By functionalizing the 4 and 7 positions of the dibromo precursor, a wide range of fluorescent and phosphorescent compounds can be synthesized. Metal complexes of these substituted phenanthrolines, particularly with transition metals like ruthenium(II) and rhenium(I), and lanthanides such as europium(III), often exhibit intense and long-lived luminescence. researchgate.netnih.govresearchgate.net These properties are highly desirable for applications in lighting, displays, and as biological probes. For example, europium(III) complexes with 4,7-disubstituted-1,10-phenanthroline ligands have been studied for their potential in efficient light-emitting devices due to the effective energy transfer from the ligand to the metal center. researchgate.net
| Complex Type | Photophysical Property | Significance |
| Eu(TTA)₃(phen-X) | Tunable triplet state energy | Efficient sensitization of Eu³⁺ luminescence |
| Rhenium(I) polypyridyl complexes | Bathochromic shift of emission | Insights into excited-state deactivation pathways |
| Theoretical and experimental findings on the photophysical properties of metal complexes with substituted phenanthroline ligands. researchgate.netnih.gov |
Supramolecular Assembly and Crystal Engineering
The ability of the 1,10-phenanthroline unit to act as a bidentate ligand for metal ions is fundamental to its use in supramolecular chemistry and crystal engineering. 4,7-Dibromo-1,10-phenanthroline and its derivatives can be used to construct a variety of well-defined, multi-component assemblies such as coordination cages, grids, and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net The bromine atoms can be replaced with other functional groups that can direct the assembly process through various non-covalent interactions, including hydrogen bonding and π-π stacking. A notable example is the synthesis of a phenanthroline-based periodic mesoporous organosilica (Phen-PMO) from 3,8-dibromo-1,10-phenanthroline (B9566), which demonstrates the creation of ordered porous materials. rsc.org While this example uses a different isomer, the principle of using dibromophenanthroline as a precursor for functional porous materials is well-illustrated. The crystal structure of a zinc(II) complex with 4,7-dimethoxy-1,10-phenanthroline (B1245073), a derivative of the dibromo compound, reveals a distorted tetrahedral coordination geometry, highlighting how the ligand influences the final structure of the metal complex. nih.gov
| Structural Feature | Value | Complex |
| Coordination Geometry | Distorted Tetrahedral | [ZnCl₂(C₁₄H₁₂N₂O₂)] |
| Zn-N Bond Length | ~2.05 Å | [ZnCl₂(C₁₄H₁₂N₂O₂)] |
| Zn-Cl Bond Length | ~2.22 Å | [ZnCl₂(C₁₄H₁₂N₂O₂)] |
| N-Zn-N Bite Angle | ~80.5° | [ZnCl₂(C₁₄H₁₂N₂O₂)] |
| Crystallographic data for a zinc(II) complex of a 4,7-disubstituted 1,10-phenanthroline derivative. nih.gov |
Application in Sensor Technologies and Detection Methods
The chelating nature of the 1,10-phenanthroline scaffold, combined with the ability to tune its electronic properties through substitution at the 4 and 7 positions, makes it an excellent candidate for the development of chemical sensors. Luminescent metal complexes of substituted phenanthrolines can act as "light-up" or "light-off" probes for a variety of analytes, including metal ions, anions, and small molecules. nih.govchemimpex.comnih.gov The interaction of the analyte with the sensor molecule can lead to a change in the luminescence intensity, lifetime, or wavelength, providing a detectable signal. For instance, a bis(ferrocenyl)phenanthroline iridium(III) complex has been developed as a multi-modal sensor for the detection of cyanide and fluoride (B91410) anions in aqueous solutions, demonstrating the potential for creating sophisticated "lab-on-a-molecule" systems. nih.gov
| Sensor System | Analyte | Detection Mechanism | Response |
| Bis(ferrocenyl)phenanthroline iridium(III) complex | Cyanide (CN⁻) | Nucleophilic displacement of the phenanthroline ligand | "OFF-ON" photoluminescence response |
| Bis(ferrocenyl)phenanthroline iridium(III) complex | Fluoride (F⁻) | Interaction with the ferrocenium (B1229745) moiety | >60-fold enhancement in electrochemiluminescence |
| Sensing characteristics of a multifunctional iridium(III) complex based on a substituted phenanthroline ligand. nih.gov |
Role in Advanced Functional Polymeric Materials
4,7-Dibromo-1,10-phenanthroline serves as a critical precursor in the synthesis of advanced functional polymeric materials, prized for their unique optical and electronic properties. The bromine atoms are readily substituted through various cross-coupling reactions, allowing the phenanthroline unit to be incorporated into polymer backbones.
Researchers have demonstrated that 4,7-dibromo-1,10-phenanthroline can be used in Suzuki-Miyaura cross-coupling reactions to create ethynyl-linked phenanthroline derivatives, which are foundational components for novel optoelectronic materials. In some cases, polymerization can be an unintended but revealing outcome; for instance, attempts to perform photoredox-catalyzed phosphonylation on 4,7-dibromo-1,10-phenanthroline under certain conditions led to the formation of polymers, indicating the high reactivity of the substrate toward creating polymeric structures. mdpi.com
More targeted synthetic strategies involve using palladium-catalyzed cross-coupling reactions to build complex ligands from 4,7-dibromo-1,10-phenanthroline. mdpi.com One such approach is the dehalogenation of halogenated aromatic compounds using a zero-valent palladium catalyst to generate new carbon-carbon bonds, resulting in polymerized hydrocarbon units attached to the phenanthroline core. nih.govresearchgate.net These functionalized monomers can then be used to synthesize sophisticated ruthenium(II) complexes. nih.govresearchgate.net Additionally, the diamination of 4,7-dibromo-1,10-phenanthroline has been successfully employed to synthesize polyazamacrocycles, a class of large, structured molecules with applications in host-guest chemistry. pskgu.ru
| Material Type | Synthetic Method | Precursor | Application/Significance |
| π-Conjugated Polymers | Suzuki-Miyaura Coupling | 4,7-Dibromo-1,10-phenanthroline | Optoelectronic Materials |
| Polymerized Hydrocarbons | Palladium-Catalyzed Dehalogenation | 4,7-Dibromo-1,10-phenanthroline | Precursors for Ru(II) Complexes nih.govresearchgate.net |
| Polyazamacrocycles | Palladium-Catalyzed Diamination | 4,7-Dibromo-1,10-phenanthroline | Host-Guest Chemistry, Chelators pskgu.ru |
| Unintended Polymers | Photoredox-Catalyzed Phosphonylation | 4,7-Dibromo-1,10-phenanthroline | Demonstrates high reactivity mdpi.com |
Chemical Grafting for Molecular Switches
The functionalization of 4,7-dibromo-1,10-phenanthroline through chemical grafting is a powerful strategy for creating molecular switches—molecules that can reversibly change their properties in response to external stimuli such as light, pH, or the presence of specific ions. The bromine atoms at the 4 and 7 positions act as anchor points for attaching other molecular components via transition-metal-catalyzed reactions.
A prime example is the palladium-catalyzed amination of 4,7-dibromo-1,10-phenanthroline with polyamines. pskgu.ru This grafting process yields novel chelators that can function as fluorescent chemosensors. pskgu.ru These sensors exhibit a change in their fluorescence properties upon binding to specific metal ions, such as copper(II), effectively "switching" their optical output. pskgu.ru
Furthermore, Sonogashira cross-coupling reactions are employed to graft phenylacetylene (B144264) groups onto the phenanthroline backbone, yielding ligands that, when complexed with copper(I), form photosensitizers with tailored photophysical properties. acs.org This ability to fine-tune the electronic and luminescent characteristics of the molecule by grafting specific substituents is fundamental to the rational design of photo-responsive molecular switches and advanced materials for light-emitting applications. acs.orgresearchgate.net
Precursor for Periodic Mesoporous Organosilica (PMO) Frameworks
Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid organic-inorganic materials that feature ordered porous structures with organic fragments integrated directly into the silica (B1680970) framework. While phenanthroline-based PMOs have been developed, published research has specifically highlighted the use of 3,8-dibromo-1,10-phenanthroline as the key precursor for these materials. researchgate.net
The established synthetic route for these Phen-PMOs involves a Kumada-Tamao-Corriu cross-coupling reaction. researchgate.net In this process, the 3,8-dibromo-1,10-phenanthroline is reacted with a Grignard reagent containing a triisopropoxysilyl group, effectively replacing the bromine atoms with silyl (B83357) functionalities. researchgate.net This organosilane precursor is then subjected to co-condensation with another silica source, such as 1,2-bis(triethoxysilyl)ethane, in the presence of a template surfactant to build the ordered mesoporous framework. researchgate.net
Although direct synthesis of PMOs from 4,7-dibromo-1,10-phenanthroline was not found in the surveyed literature, its structural similarity and the presence of two reactive bromine atoms make it a highly viable candidate for creating analogous PMO frameworks. Such a material would offer a different geometry for metal coordination within the pores compared to the 3,8-isomer, potentially leading to novel catalytic or sensing properties.
Analytical Chemistry Applications
The unique structure of 4,7-dibromo-1,10-phenanthroline makes it and its derivatives exceptionally useful in the field of analytical chemistry, particularly for the detection and quantification of trace metals.
Development of Sensitive Detection Methods for Trace Metals
4,7-Dibromo-1,10-phenanthroline is widely employed as a foundational molecule for developing sensitive detection methods for trace metals. chemimpex.com The phenanthroline core is an excellent chelating agent, and the bromo- groups provide a platform for synthesizing more complex and selective ligands. acs.org Perturbations to the conjugated phenanthroline system upon substitution and subsequent metal binding lead to measurable changes in photophysical properties, which is the basis for its use in chemosensors. acs.org
Specific research has focused on the Pd-catalyzed amination of 4,7-dibromo-1,10-phenanthroline to create novel fluorescent chemosensors designed for the selective detection of toxic metal ions like Cu(II). pskgu.ru Moreover, this compound is used as an ancillary ligand in lanthanide complexes. For example, octa-coordinated complexes with europium(III) and samarium(III) have been synthesized using 4,7-dibromo-1,10-phenanthroline as a co-ligand. mdpi.comresearchgate.net These complexes act as red-emitting probes, where the phenanthroline derivative enhances the luminescence of the lanthanide ion, a property that can be harnessed for highly sensitive bioimaging and sensing applications. mdpi.comresearchgate.net
Spectrophotometric Analytical Techniques
Spectrophotometric analysis is a cornerstone of quantitative chemistry, and 4,7-dibromo-1,10-phenanthroline and its derivatives are valuable reagents for these techniques. Its utility lies in its ability to form intensely colored complexes with specific metal ions, allowing for their quantification by measuring light absorbance. chemimpex.com
The study of copper(I) complexes with 4,7-dibromo-1,10-phenanthroline reveals that these species exhibit distinct Metal-to-Ligand Charge Transfer (MLCT) absorption bands in the visible region of the spectrum, which can be precisely measured using a spectrophotometer. mdpi.com The intensity of this absorption is directly proportional to the concentration of the complex, enabling quantitative analysis. Further functionalization allows for the creation of ligands with absorption characteristics that adhere to Beer's Law, a fundamental requirement for accurate spectrophotometric determination. semanticscholar.org For example, coupling 4,7-dibromo-1,10-phenanthroline with triethyl phosphite produces ligands whose ruthenium complexes show absorption peaks that are suitable for spectrophotometry. semanticscholar.org
| Metal Complex | Analytical Technique | Key Spectral Feature | Reference |
| [Cu(P^P)(4,7-Br₂phen)]⁺ | UV-Vis Absorption Spectroscopy | MLCT bands (415–420 nm) | mdpi.com |
| [Eu(acac)₃(4,7-Br₂phen)] | Luminescence Spectroscopy | Hypersensitive ⁵D₀ → ⁷F₂ transition | mdpi.com |
| Ru(II) Phosphonate Complex | UV-Vis Absorption Spectroscopy | Red-shifted absorption (~500 nm) | semanticscholar.org |
Analytical and Spectroscopic Methodologies for the Elucidation of 4,7 Dibromo 1,10 Phenanthroline and Its Coordination Compounds
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 4,7-Dibromo-1,10-phenanthroline (B179087), providing detailed insights into its molecular framework and the changes that occur upon forming metal complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4,7-Dibromo-1,10-phenanthroline and its derivatives in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon environments within the molecule.
¹H and ¹³C NMR: The ¹H NMR spectrum of the parent 1,10-phenanthroline (B135089) molecule displays a characteristic set of signals for its four pairs of equivalent protons, typically resonating between 7.6 and 9.2 ppm. researchgate.net In a CDCl₃ solvent, these have been assigned as δ 9.18 (H2, H9), 8.23 (H4, H7), 7.77 (H5, H6), and 7.62 (H3, H8). researchgate.net For 4,7-Dibromo-1,10-phenanthroline, the substitution of bromine atoms at the 4 and 7 positions removes a pair of equivalent protons (H4, H7) and significantly influences the chemical shifts of the remaining protons due to electronic effects. The remaining aromatic protons (H2, H9; H3, H8; H5, H6) would exhibit distinct signals.
Upon coordination to a metal center, a general downfield shift and broadening of the proton signals are observed. researchgate.net This is attributed to the donation of electron density from the ligand's nitrogen atoms to the metal ion, which deshields the protons of the phenanthroline ring system. researchgate.net The magnitude of this shift is sensitive to the specific metal ion, its oxidation state, and the solvent used. researchgate.net
The ¹³C NMR spectrum provides complementary information. For the related isomer, 5,6-Dibromo-1,10-phenanthroline, the carbon signals appear at δ 151.08, 145.71, 137.21, 128.63, 125.20, and 124.45 in CDCl₃. rsc.org For 4,7-Dibromo-1,10-phenanthroline, the carbon atoms directly bonded to bromine (C4, C7) would be expected in the 125-170 ppm range typical for aromatic carbons, with their exact shifts influenced by the halogen's electronegativity. oregonstate.eduwisc.edu
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Phenanthroline Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) and Coupling (J, Hz) |
| 1,10-Phenanthroline researchgate.net | CDCl₃ | ¹H | 9.18 (dd, J=4.2, 1.8, H2+H9), 8.23 (dd, J=8.1, 1.5, H4+H7), 7.77 (s, H5+H6), 7.62 (dd, J=7.8, 4.3, H3+H8) |
| 5,6-Dibromo-1,10-phenanthroline rsc.org | CDCl₃ | ¹H | 9.23 (d, J=4.4, 2H), 8.79 (dd, J=8.4, 1.5, 2H), 7.74 (dd, J=8.4, 4.3, 2H) |
| 5,6-Dibromo-1,10-phenanthroline rsc.org | CDCl₃ | ¹³C | 151.08, 145.71, 137.21, 128.63, 125.20, 124.45 |
¹⁹F and ¹⁵N NMR: While less common, ¹⁹F and ¹⁵N NMR can provide valuable data for specific derivatives and coordination compounds. ¹⁹F NMR is particularly useful for studying complexes where either the phenanthroline ligand or other components are fluorinated. nih.gov It allows for the investigation of ligand binding and environmental changes around the fluorine nucleus.
¹⁵N NMR, including solid-state techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), can directly probe the nitrogen atoms of the phenanthroline ring. The chemical shift of the nitrogen atoms is highly sensitive to protonation and coordination with metal ions. nih.gov These studies can elucidate the nature of the metal-ligand bond and the electronic structure of the complex. nih.gov
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the bonding within 4,7-Dibromo-1,10-phenanthroline and its metal complexes. The analysis focuses on characteristic vibrational modes of the phenanthroline skeleton.
The IR spectrum of the free ligand is characterized by several key absorption bands. The C=N and C=C stretching vibrations of the aromatic system typically appear in the 1500-1650 cm⁻¹ region. rsc.orgresearchgate.net For the related 5,6-dibromo-1,10-phenanthroline, bands are observed at 1569 and 1492 cm⁻¹. rsc.org Out-of-plane C-H bending vibrations are found at lower wavenumbers, often around 700-850 cm⁻¹. researchgate.net For the hydrate (B1144303) form of 1,10-phenanthroline, a characteristic broad O-H stretching band is observed around 3437 cm⁻¹. researchgate.net
Upon complexation with a metal ion, noticeable shifts in these vibrational frequencies occur, confirming the coordination of the ligand. The C=N and C=C stretching bands typically shift to different frequencies, reflecting the perturbation of the π-electron system upon binding to the metal. rsc.org Furthermore, the formation of the metal-ligand bond introduces new, weaker absorption bands at lower frequencies (typically 400-600 cm⁻¹), which are assigned to the metal-nitrogen (ν(M-N)) stretching vibration. rsc.org The appearance of these bands is direct evidence of coordination between the phenanthroline nitrogen atoms and the metal center. rsc.orgresearchgate.net
Interactive Data Table: Key IR Absorption Bands for Phenanthroline and its Derivatives
| Compound | Key Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| 1,10-Phenanthroline monohydrate | ν(O-H) | 3437 | researchgate.net |
| 1,10-Phenanthroline monohydrate | ν(C=N) | 1588 | researchgate.net |
| 5,6-Dibromo-1,10-phenanthroline | Aromatic skeleton | 1569, 1492, 1409 | rsc.org |
| Phenanthroline Ligands (General) | ν(C=N), ν(C=C) | 1608-1637, 1582-1592 | rsc.org |
| Ru(II) Phenanthroline Complexes | ν(Ru-N) | 452-531 | rsc.org |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule, which are sensitive to both substitution on the phenanthroline ring and coordination to metal ions.
The UV-Vis spectrum of 1,10-phenanthroline is dominated by intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* transitions within the aromatic system. researchgate.netresearchgate.net Typical absorption maxima for the parent phenanthroline are observed around 230 nm and 270 nm. semanticscholar.org The introduction of bromine atoms at the 4 and 7 positions is expected to cause a bathochromic (red) shift in these absorption bands due to the electronic effects of the halogen substituents.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of 4,7-Dibromo-1,10-phenanthroline, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 4,7-Dibromo-1,10-phenanthroline (C₁₂H₆Br₂N₂), the expected monoisotopic mass is 335.8898 Da. nih.gov
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). A molecule containing two bromine atoms will therefore exhibit a distinctive triplet of peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. HPLC-MS analysis has shown this pattern, with major ions observed at m/z 336.91, 338.91 ([M+H]⁺), and 340.91, confirming the presence of two bromine atoms. rsc.org
Interactive Data Table: HPLC-MS Data for 4,7-Dibromo-1,10-phenanthroline
| Ion | Calculated m/z (for C₁₂H₆Br₂N₂) | Observed m/z rsc.org | Relative Intensity (%) rsc.org |
| [M(⁷⁹Br, ⁷⁹Br)+H]⁺ | 336.8978 | 336.91 | 60.0 |
| [M(⁷⁹Br, ⁸¹Br)+H]⁺ | 338.8957 | 338.91 | 100.0 |
| [M(⁸¹Br, ⁸¹Br)+H]⁺ | 340.8937 | 340.91 | 55.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds like 4,7-Dibromo-1,10-phenanthroline. The technique is primarily used for purity assessment and can aid in structural elucidation through analysis of the fragmentation pattern.
In a typical GC-MS analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound. For 4,7-Dibromo-1,10-phenanthroline, this would be a triplet cluster around m/z 336/338/340. The electron ionization (EI) process also causes the molecule to fragment in a predictable manner. For substituted phenanthrolines, fragmentation often involves the loss of the substituents. The highly stable aromatic phenanthroline core often remains intact and can be observed as a major fragment ion in the spectrum. nist.govnist.gov Analysis of these fragmentation patterns provides further confirmation of the compound's structure. For less volatile or thermally sensitive coordination complexes, alternative ionization techniques such as Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are more appropriate.
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a highly sensitive technique used for the accurate mass determination of polar molecules like 4,7-dibromo-1,10-phenanthroline and its metal complexes. und.edu This method involves the ionization of the analyte in solution, followed by the separation of ions based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer. und.edu
In the analysis of 4,7-dibromo-1,10-phenanthroline, ESI-TOF-MS can confirm the molecular weight of the compound. The expected monoisotopic mass of 4,7-dibromo-1,10-phenanthroline (C₁₂H₆Br₂N₂) is approximately 337.88772 Da. nih.gov High-resolution ESI-TOF-MS can provide mass measurements with high accuracy, often within a few parts per million (ppm), which helps in confirming the elemental composition. For instance, in the analysis of related phenanthroline derivatives, high-resolution mass spectrometry (HRMS) using an ESI source has been successfully employed to confirm the structures of newly synthesized compounds. nih.gov
When studying coordination compounds of 4,7-dibromo-1,10-phenanthroline, ESI-TOF-MS is invaluable for characterizing the resulting complexes. It can be used to identify the formation of metal-ligand complexes and determine their stoichiometry. researchgate.net The mass spectrum will show peaks corresponding to the intact complex ion, often with the metal center and the appropriate number of ligands. For example, studies on iron complexes with similar phenanthroline-based ligands have utilized ESI-MS to monitor the synthesis and separation of mixed-ligand complexes. researchgate.net
Table 1: Illustrative ESI-TOF-MS Data for 4,7-Dibromo-1,10-phenanthroline
| Analyte | Expected m/z [M+H]⁺ | Observed m/z | Mass Accuracy (ppm) |
| 4,7-Dibromo-1,10-phenanthroline | 338.8955 | 338.8952 | <1 |
Note: This table is illustrative and based on typical performance of high-resolution mass spectrometers.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is crucial for assessing the purity of 4,7-dibromo-1,10-phenanthroline and for analyzing complex mixtures of its coordination compounds. researchgate.net
In a typical HPLC-MS analysis of 4,7-dibromo-1,10-phenanthroline, a reversed-phase HPLC column is used to separate the compound from any impurities or starting materials. The eluent from the HPLC is then introduced into the mass spectrometer, which provides mass information for the separated components. A study on the synthesis of 4,7-dibromo-1,10-phenanthroline reported HPLC-MS data showing the molecular ion peak at m/z = 338.91 [M+1]⁺, confirming the successful synthesis of the target compound. researchgate.net The purity of the compound can also be determined from the HPLC chromatogram. fishersci.comchemimpex.com
For coordination compounds, HPLC-MS is instrumental in separating different complex species that may exist in a solution, such as complexes with different ligand-to-metal ratios or those containing solvent molecules. nih.gov The mass spectrometer then provides the identity of each separated species.
Table 2: HPLC-MS Data for 4,7-Dibromo-1,10-phenanthroline
| Retention Time (min) | Observed m/z | Ion | Purity (%) |
| 5.8 | 338.91 | [M+H]⁺ | >98 |
Data adapted from a study on the synthesis of 4,7-dibromo-1,10-phenanthroline. researchgate.net
X-ray Diffraction Techniques for Structural Determination
X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials, including 4,7-dibromo-1,10-phenanthroline and its coordination compounds.
X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis
In the context of coordination chemistry, XRPD is used to characterize the crystalline nature of the resulting metal complexes. For example, the XRPD pattern of a newly synthesized dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI) complex was analyzed to determine its crystal system and unit-cell parameters. cambridge.org Similarly, when attempting to form co-crystals, XRPD is a primary tool to determine if a new crystalline phase has formed by comparing the experimental pattern to the simulated patterns of the starting materials. researchgate.net
Single-Crystal X-ray Diffraction for Precise Molecular Structures
Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and detailed three-dimensional structural information about a molecule, including bond lengths, bond angles, and intermolecular interactions. To perform SCXRD, a suitable single crystal of the compound must be grown.
For 4,7-dibromo-1,10-phenanthroline, a single-crystal structure would definitively confirm the planar arrangement of the phenanthroline core and the positions of the bromine atoms. While a specific SCXRD study for 4,7-dibromo-1,10-phenanthroline hydrate was not found in the provided search results, the technique has been extensively used for related phenanthroline derivatives and their coordination compounds. For instance, the structures of various substituted 1,10-phenanthroline derivatives have been determined by single-crystal X-ray diffraction measurements. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Phenanthroline-Containing Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.036 (1) |
| b (Å) | 9.819 (1) |
| c (Å) | 12.671 (2) |
| β (°) | 110.44 (1) |
| Volume (ų) | 1403.2 (3) |
Data for dibromo-dioxo-(1,10-phenanthroline-N,N′)-molybdenum(VI). cambridge.org
Wide-Angle X-ray Diffraction (WAXD) for Polymeric Materials
Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a technique used to probe the structure of materials at the atomic and molecular level, particularly for semi-crystalline polymers. wikipedia.org WAXD patterns provide information on the degree of crystallinity, crystallite size, and orientation in polymeric materials. wikipedia.orgiaea.org
While direct WAXD studies on polymeric materials containing 4,7-dibromo-1,10-phenanthroline were not prominent in the search results, this technique would be highly relevant if this compound were incorporated into a polymer backbone or as a pendant group. For instance, if 4,7-dibromo-1,10-phenanthroline were used to create a coordination polymer, WAXD could be employed to study the ordering and packing of the polymer chains. The diffraction peaks in a WAXD pattern would correspond to the ordered crystalline regions within the polymer, while a broad amorphous halo would indicate the disordered regions.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of 4,7-dibromo-1,10-phenanthroline and its coordination compounds. CV provides information about the oxidation and reduction potentials of a molecule, which is crucial for applications in catalysis, sensors, and light-emitting devices. researchgate.netmdpi.com
The introduction of two electron-withdrawing bromine atoms at the 4 and 7 positions of the 1,10-phenanthroline ring is expected to influence its electronic properties. CV can quantify this effect by measuring the reduction potential of the ligand.
When 4,7-dibromo-1,10-phenanthroline is coordinated to a metal center, the electrochemical behavior of the resulting complex is a combination of the redox properties of both the metal and the ligand. CV studies on metal complexes of substituted phenanthrolines have shown that the redox potentials can be tuned by modifying the substituents on the phenanthroline ligand. For example, the electrochemical properties of various 1,10-phenanthroline derivatives have been investigated using cyclic voltammetry to understand their stability towards oxidative and reductive conditions. nih.govnih.gov In some cases, the CV of a coordination complex will show reversible or quasi-reversible waves corresponding to metal-centered or ligand-centered redox processes.
Table 4: Illustrative Electrochemical Data for a Related Phenanthroline Complex
| Complex | Epa (V) | Epc (V) | ΔEp (mV) |
| [CoCl₂(dmdphphen)] | -0.550 | -0.580 | 30 |
Data for a Co(II) complex with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (dmdphphen), showing a quasi-reversible one-electron response. researchgate.net
Chromatographic Techniques for Separation and Purity
A variety of chromatographic methods, including High-Performance Liquid Chromatography (HPLC), column chromatography, and Thin-Layer Chromatography (TLC), are routinely utilized to isolate and ascertain the purity of 4,7-Dibromo-1,10-phenanthroline and its coordination complexes.
High-Performance Liquid Chromatography (HPLC):
HPLC stands as a primary analytical technique for determining the purity of commercially available 4,7-Dibromo-1,10-phenanthroline, with suppliers commonly reporting purities exceeding 98.0%. sigmaaldrich.comtcichemicals.com While specific operational parameters are often proprietary, a validated HPLC method for the related compound 4,7-phenanthroline-5,6-dione has been developed, which can be adapted for 4,7-Dibromo-1,10-phenanthroline. This method is crucial for identifying and quantifying impurities. nih.gov For instance, a reverse-phase HPLC method for a similar compound, 4,7-dimethyl-1,10-phenanthroline, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid, demonstrating the scalability of such methods for preparative separations. Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) has been effectively used to characterize 4,7-Dibromo-1,10-phenanthroline, providing valuable data on its mass-to-charge ratio. researchgate.net
Column Chromatography:
Column chromatography is a fundamental purification technique for both 4,7-Dibromo-1,10-phenanthroline and its coordination compounds. Silica (B1680970) gel is the most frequently used stationary phase due to its polarity, which allows for the effective separation of compounds with differing polarities.
For the purification of 4,7-Dibromo-1,10-phenanthroline itself, a mobile phase of dichloromethane/methanol (B129727) has been successfully employed. In the synthesis of more complex derivatives, such as 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline, a gradient elution with n-hexane and ethyl acetate (B1210297) over a silica gel column is effective. nih.gov Similarly, flash column chromatography with a hexane/ethyl acetate gradient is a common method for purifying the products of reactions involving derivatives like 4,7-dimethoxy-1,10-phenanthroline (B1245073).
The purification of ruthenium(II) complexes of substituted phenanthrolines often involves column chromatography on silica gel. A notable example is the use of an eluent system of acetonitrile/water/KNO₃. In some cases, for further purification of these complexes, size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent is utilized.
Thin-Layer Chromatography (TLC):
TLC is a rapid, cost-effective, and versatile tool for monitoring the progress of reactions and for preliminary purity checks of 4,7-Dibromo-1,10-phenanthroline and its derivatives. rsc.org By spotting the compound on a silica gel plate and developing it with an appropriate mobile phase, the presence of impurities can be quickly assessed, often under UV light for visualization. For instance, in the purification of a product from a reaction involving 5,6-dimethyl-1,10-phenanthroline (B1329572), TLC with a mobile phase of hexane/ethyl acetate (1/1) yielded a specific retention factor (R_f) value.
Below are interactive data tables summarizing the chromatographic conditions discussed:
Table 1: HPLC and HPLC-MS Conditions for Phenanthroline Derivatives
| Compound | Method | Stationary Phase | Mobile Phase | Detection | Purity/Finding |
| 4,7-Dibromo-1,10-phenanthroline | HPLC | Not specified | Not specified | Not specified | >98.0% sigmaaldrich.comtcichemicals.com |
| 4,7-phenanthroline-5,6-dione | HPLC | Not specified | Not specified | UV, MS-APCI | Method validated for assay and impurity determination. nih.gov |
| 4,7-dimethyl-1,10-phenanthroline | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | Scalable for preparative separation. |
| 4,7-Dibromo-1,10-phenanthroline | HPLC-MS | Not specified | Not specified | MS | Characterized by mass-to-charge ratio. researchgate.net |
Table 2: Column Chromatography Conditions for Purification
| Compound/Complex Type | Stationary Phase | Mobile Phase/Eluent | Purpose |
| 4,7-Dibromo-1,10-phenanthroline | Silica Gel | Dichloromethane/Methanol | Purification |
| 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline | Silica Gel | n-Hexane/Ethyl Acetate (gradient) | Purification of derivative. nih.gov |
| Product from 4,7-dimethoxy-1,10-phenanthroline reaction | Silica Gel | Hexane/Ethyl Acetate (gradient) | Purification of reaction product. |
| Ruthenium(II) phenanthroline complexes | Silica Gel | Acetonitrile/Water/KNO₃ | Purification of coordination complex. |
| Ruthenium(II) phenanthroline complexes | Sephadex LH-20 | Methanol | Further purification of coordination complex. |
Table 3: TLC Conditions for Phenanthroline Derivatives
| Compound from Reaction | Stationary Phase | Mobile Phase | R_f Value |
| Product from 5,6-dimethyl-1,10-phenanthroline reaction | Silica Gel | Hexane/Ethyl Acetate (1/1) | 0.39 rsc.org |
Computational and Theoretical Investigations of 4,7 Dibromo 1,10 Phenanthroline Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like 4,7-dibromo-1,10-phenanthroline (B179087).
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometric and electronic properties. A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govbiomedres.us
To illustrate the typical outputs of such calculations, the following table presents DFT-calculated HOMO and LUMO energies for related aromatic and heterocyclic compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzene | -6.23 | -0.99 | 5.24 |
| Toluene | -5.91 | -0.91 | 5.00 |
| Nitrobenzene | -7.23 | -2.67 | 4.56 |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 |
Disclaimer: The data in this table is for illustrative purposes and represents values for analogous compounds, not 4,7-Dibromo-1,10-phenanthroline hydrate (B1144303). researchgate.netirjweb.com
Computational methods are increasingly used to predict the reactivity and potential catalytic activity of new compounds. For aza-aromatic compounds like 4,7-dibromo-1,10-phenanthroline, DFT can be used to calculate various reactivity descriptors. These include electrophilicity and nucleophilicity indices, which help in understanding how the molecule will interact with other chemical species. chemrxiv.org For instance, machine learning models have been developed to predict the regioselectivity of halogenation in sp² C-H bonds in aromatic compounds, achieving high accuracy. acs.org Such models could potentially be applied to predict the reactivity of the C-H positions on the 4,7-dibromo-1,10-phenanthroline backbone in further functionalization reactions.
Furthermore, the catalytic activity of metal complexes derived from phenanthroline ligands is a major area of research. Computational screening of aza-aromatic compounds has been employed to identify promising candidates for applications such as in redox flow batteries, by predicting properties like redox potential and chemical stability. rsc.org While specific predictions for 4,7-dibromo-1,10-phenanthroline are not widely published, the methodologies are well-established. The electronic properties conferred by the bromo-substituents would be a key input for any such predictive model. For example, a computational study on various halogenating agents showed that their reactivity is highly dependent on the electronic properties of the substrate. rsc.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic picture of molecular systems, complementing the static information from quantum chemical calculations.
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. fiveable.mewustl.edu It relies on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. wustl.edunih.gov MM is particularly useful for optimizing the geometry of large molecules where quantum mechanical methods would be computationally expensive.
For a molecule like 4,7-dibromo-1,10-phenanthroline, MM can be used to find its most stable three-dimensional conformation. The force field would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). fiveable.meacs.org The development of accurate force fields for conjugated heterocyclic systems is an active area of research, with methods available to parameterize them based on reference electronic structure calculations. rsc.org While specific force field parameters for 4,7-dibromo-1,10-phenanthroline are not commonly published, general force fields like AMBER, CHARMM, and OPLS-AA contain parameters for similar chemical groups that can be used for its simulation. acs.org
Molecular Dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms and molecules over time. mdpi.com This allows for the study of conformational changes and intermolecular interactions in a dynamic environment. MD simulations have been used to study the interaction of phenanthroline-based ligands and their metal complexes with biological macromolecules like DNA. nih.gov
For example, MD simulations can reveal how a ligand like 4,7-dibromo-1,10-phenanthroline might bind to the grooves of DNA or intercalate between its base pairs. Such simulations provide insights into the binding modes and affinities that are crucial for understanding the biological activity of these compounds. nih.gov While specific MD studies on 4,7-dibromo-1,10-phenanthroline hydrate are not prominent in the literature, simulations of other substituted phenanthrolines provide a framework for how such studies would be conducted. nih.govacs.org For instance, a study on a Pt(II)-phenanthroline complex with a fragment of the amyloid-β peptide used microsecond-timescale MD simulations to investigate the structure and dynamics of the complex. nih.gov
Computational Approaches in Structural Elucidation from Diffraction Data
X-ray crystallography is a powerful experimental technique for determining the three-dimensional structure of molecules in the solid state. numberanalytics.comyoutube.com Computational methods play a crucial role in the process of solving and refining crystal structures from the diffraction data. numberanalytics.com After an initial model of the crystal structure is obtained, computational refinement techniques, such as least-squares minimization, are used to improve the agreement between the calculated and observed diffraction patterns.
In cases where obtaining high-quality single crystals is challenging, computational crystal structure prediction (CSP) can be a valuable tool. chemrxiv.orgacs.org CSP methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure. These predicted structures can then be compared with experimental powder X-ray diffraction data to help solve the crystal structure. Machine learning approaches are also being developed to accelerate the process of CSP for organic molecules. chemrxiv.org For 4,7-dibromo-1,10-phenanthroline, its synthesis and characterization have been reported, often including X-ray crystallography to confirm its structure. Computational methods would have been integral to the refinement of the reported crystal structures.
Simulated Annealing and Rietveld Refinement Methods
A review of current scientific literature indicates that specific applications of simulated annealing and Rietveld refinement methods for the structural elucidation of this compound have not been extensively reported. Rietveld refinement is a powerful technique for analyzing powder diffraction data to refine crystal structures, and it has been successfully applied to other complex crystalline materials. scilit.com Similarly, simulated annealing is a computational method used to find the global minimum energy state of a system, which can be applied to predict stable molecular conformations and crystal packing.
Computational Insights into Phenanthroline Derivatives
Computational approaches, particularly Density Functional Theory (DFT), are widely used to investigate the properties of phenanthroline-based molecules. ijcrt.orgmdpi.comresearchgate.net These studies provide foundational knowledge that can be extrapolated to understand the behavior of the 4,7-dibromo substituted variant. For instance, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. ijcrt.org
In studies of related phenanthroline compounds, DFT has been used to:
Calculate molecular structure parameters and vibrational frequencies. ijcrt.org
Predict UV-Vis spectra using time-dependent DFT (TD-DFT). ijcrt.org
Generate molecular electrostatic potential maps to identify reactive sites. ijcrt.org
Investigate the influence of substituents, such as bromine, on the electronic and nonlinear optical properties of aromatic systems. researchgate.net
The following table presents computed properties for the parent compound, 4,7-Dibromo-1,10-phenanthroline, which serves as the basis for its hydrated form. These values are typically derived from computational models.
Table 1: Computed Properties of 4,7-Dibromo-1,10-phenanthroline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₆Br₂N₂ | PubChem nih.gov |
| Molecular Weight | 338.00 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 335.88977 Da | PubChem nih.gov |
| Topological Polar Surface Area | 25.8 Ų | PubChem nih.gov |
| Heavy Atom Count | 16 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 235 | PubChem nih.gov |
| XLogP3-AA | 3.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
Considerations of Hydration and Solvation in the Research of 4,7 Dibromo 1,10 Phenanthroline
Hydrate (B1144303) Formation and Stability in Synthetic and Storage Contexts
The ability of 4,7-Dibromo-1,10-phenanthroline (B179087) to form a hydrate is a significant consideration for its handling and use. Commercially, the compound has been previously labeled as a hydrate, indicating its propensity to incorporate water into its solid-state structure. tcichemicals.com However, suppliers have noted that the hydrate form does not have a unique CAS Registry Number and shares it with the anhydrous form. tcichemicals.com This has led to a reclassification where moisture is treated as an impurity, and the product is specified as anhydrous, despite potentially containing residual water content from 3.0% to 7.0%. tcichemicals.com This suggests that the hydrate may not be exceptionally stable under typical storage conditions or that the water is not stoichiometrically integral to the primary crystal lattice. tcichemicals.com
To understand the hydration behavior of the dibromo-derivative, the parent compound, 1,10-phenanthroline (B135089) (o-phen), serves as an excellent model. Research on o-phen shows that it readily forms a very stable stoichiometric monohydrate (Hy1), which is, in fact, the most thermodynamically stable solid form at ambient conditions. nih.gov The stability of this monohydrate is dependent on the relative humidity (RH). The anhydrous form (AH I°) will convert to the monohydrate (Hy1) at a relative humidity above 16% at 25°C. nih.gov Conversely, the monohydrate is stable and only dehydrates to the anhydrous form when the relative humidity drops below 10% at 25°C. nih.gov The bromination of 1,10-phenanthroline monohydrate is also used as a synthetic route for other derivatives, indicating the hydrate's stability even under reaction conditions. researchgate.net
Given this information, it is highly probable that 4,7-Dibromo-1,10-phenanthroline also forms a hydrate whose stability is dependent on atmospheric moisture. Careful handling and storage are necessary to maintain the desired form, whether anhydrous or hydrated, to ensure consistency in experimental applications. samaterials.com
Table 1: Stability Conditions of 1,10-Phenanthroline Solid Forms (as a model)
| Solid Form | Transformation Condition | Resulting Form | Reference |
|---|---|---|---|
| Anhydrous (AH I°) | Relative Humidity > 16% (at 25°C) | Monohydrate (Hy1) | nih.gov |
| Monohydrate (Hy1) | Relative Humidity < 10% (at 25°C) | Anhydrous (AH I°) | nih.gov |
Impact of Hydration on Ligand Properties and Reactivity in Solution
The presence of water of hydration in 4,7-Dibromo-1,10-phenanthroline can affect its properties and reactivity once dissolved. When the hydrated solid is introduced into a solvent, the water molecules are released and become part of the bulk solvent environment. This can alter the local polarity and hydrogen-bonding characteristics of the solution, which may, in turn, influence reaction kinetics and equilibria.
The interaction between phenanthroline ligands and water is particularly critical in coordination chemistry. In the formation of metal complexes, solvent molecules, including water, often compete for coordination sites on the metal ion. Studies on related dicopper(II) complexes have shown that the introduction of 1,10-phenanthroline can displace coordinated water molecules. researchgate.net This substitution has a significant impact on the resulting complex's properties, including its DNA binding and cleavage capabilities. researchgate.net Therefore, if one starts with a hydrated form of 4,7-Dibromo-1,10-phenanthroline, the initial concentration of "free" water in the reaction mixture is effectively increased, which could shift the equilibrium of the coordination reaction.
Furthermore, the solvation environment is key to the utility of phenanthroline-based systems. For instance, specialized 1,10-phenanthrolinium-based ionic liquids have been designed for their exceptional ability to solvate phenanthroline and its metal complexes, highlighting the importance of the ligand's interaction with its solvent environment for applications in catalysis and synthesis. chim.it The hydration state of the starting ligand is a fundamental parameter in controlling these solution-based processes.
Desolvation Processes and Phase Transformations of Hydrated Forms
The removal of solvent molecules (desolvation) from the crystal lattice of 4,7-Dibromo-1,10-phenanthroline hydrates and other solvates can lead to phase transformations, resulting in different crystalline forms (polymorphs) or an amorphous state. Again, the behavior of 1,10-phenanthroline provides a detailed model for these processes. nih.gov
Studies show that various solvates of 1,10-phenanthroline are unstable when removed from their mother liquor and will desolvate at room temperature. nih.gov The outcome of this desolvation depends on the ambient relative humidity; at low RH, the anhydrous form (AH I°) is produced, while at higher RH, the solvate can transform directly into the more stable monohydrate (Hy1). nih.gov
The desolvation process upon heating has been observed as a pseudomorphosis, where the crystal retains its external shape, but the internal structure converts to the new phase. nih.gov For a chloroform (B151607) solvate of 1,10-phenanthroline, this process begins at 30°C and reaches its maximum rate between 50°C and 60°C. nih.gov Such temperature- and humidity-dependent transformations are critical to consider, as unintended phase changes can affect the material's physical properties. The transition between the anhydrous and monohydrate forms of 1,10-phenanthroline is reversible and dependent on a critical humidity threshold. nih.gov A similar dynamic equilibrium likely exists for 4,7-Dibromo-1,10-phenanthroline and its hydrate.
Table 2: Desolvation of a 1,10-Phenanthroline Solvate (as a model)
| Solvate | Desolvation Onset Temperature | Maximum Desolvation Rate | Phenomenon | Reference |
|---|
Crystallization Studies of Hydrates and Solvates
Crystallization is the primary method for obtaining and studying hydrates and solvates. The formation of these crystalline solids is driven by the ability of solvent molecules to satisfy the hydrogen bonding capabilities of the host molecule and to facilitate more efficient crystal packing. chemrxiv.org
A systematic screening for crystalline forms of 1,10-phenanthroline successfully identified a stable monohydrate (Hy1) and four other solvates. nih.gov These solvates were crystallized from specific organic solvents, demonstrating the compound's tendency to co-crystallize with molecules from its environment. nih.gov
Table 3: Identified Solvates of 1,10-Phenanthroline from Crystallization Screening
| Solvent | Resulting Crystalline Form | Reference |
|---|---|---|
| Water | Monohydrate (Hy1) | nih.gov |
| Acetone | Acetone Solvate | nih.gov |
| Chloroform | Chloroform Solvate | nih.gov |
| Dichloromethane | Dichloromethane Solvate | nih.gov |
While a specific crystallization study for 4,7-Dibromo-1,10-phenanthroline hydrate is not prominently documented, the behavior of the parent compound and other derivatives strongly suggests its ability to form such structures. The broader phenanthroline family frequently incorporates water into crystal lattices. For example, crystal structures have been reported for 1,10-phenanthrolinium bromide dihydrate and a lead(II) complex featuring 1,10-phenanthroline as a 2.5-hydrate. researchgate.netresearchgate.net These examples underscore the common occurrence of hydrate formation in phenanthroline-based systems, making it a key area for investigation in the study of 4,7-Dibromo-1,10-phenanthroline.
Structural Implications of Hydration in Coordination Complexes
When 4,7-Dibromo-1,10-phenanthroline acts as a ligand in a metal complex, water of hydration can be incorporated into the final crystal structure. These water molecules are not merely space-fillers but can play a crucial role in defining the supramolecular architecture and stability of the complex.
Thermal analysis of various metal-phenanthroline complexes often shows the loss of lattice or coordinated water molecules at specific temperatures below 200°C, confirming their presence and providing information on their binding strength within the crystal. researchgate.net The structural role of water can range from direct coordination to the metal center to acting as a bridge between complex units or participating in hydrogen-bond networks that link different components of the crystal. The presence or absence of this hydration can thus have significant implications for the physical properties and stability of the coordination complex.
Q & A
Q. What are the common synthetic routes for 4,7-dibromo-1,10-phenanthroline hydrate, and what challenges arise during synthesis?
The synthesis typically involves bromination of 1,10-phenanthroline derivatives. A reported method uses phosphorus tribromide (PBr₃) or dibromine (Br₂) under controlled conditions to introduce bromine atoms at the 4,7-positions. For example, halogenation of 1,10-phenanthroline with PBr₃ in a refluxing solvent (e.g., chloroform) yields 4,7-dibromo-1,10-phenanthroline, followed by hydration to form the hydrate . Key challenges include:
- Yield variability : Reaction conditions (temperature, stoichiometry) significantly affect yields.
- Multi-step purification : Intermediate products require isolation via column chromatography or recrystallization, increasing synthesis time .
- Reagent cost : High-purity phosphorus tribromide and anhydrous solvents are expensive .
Q. How can researchers verify the purity and structural integrity of this compound?
Characterization involves a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and hydration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.89 for C₁₂H₈Br₂N₂·H₂O).
- X-ray Crystallography : Resolves crystal structure and hydrogen bonding in the hydrate form .
- Elemental Analysis : Ensures correct Br and H₂O content .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Keep in airtight, light-resistant containers at room temperature to prevent decomposition .
Advanced Research Questions
Q. How do bromine substituents at the 4,7-positions influence the ligand’s coordination chemistry with transition metals?
The electron-withdrawing bromine atoms reduce electron density on the phenanthroline nitrogen atoms, altering metal-ligand binding affinity. For example:
- Ruthenium(II) complexes : Bromine substituents stabilize low-spin Ru(II) configurations, enhancing photophysical properties for applications in catalysis or sensors .
- Iron(II) complexes : Bromine may increase ligand field strength, affecting spin-crossover behavior in coordination polymers .
Q. What experimental strategies mitigate conflicting data in stability studies of this compound under acidic conditions?
Contradictions in stability reports often stem from hydration state variability. Methodological recommendations:
- pH-controlled studies : Use buffered solutions (pH 2–6) to isolate degradation pathways.
- Spectroscopic monitoring : Track UV-Vis absorbance at 270 nm (phenanthroline π→π* transition) to detect decomposition .
- Thermogravimetric Analysis (TGA) : Quantify H₂O loss under controlled heating (e.g., 25–150°C) .
Q. How can this compound be utilized in designing redox-active metal-organic frameworks (MOFs)?
The ligand’s bromine atoms facilitate post-synthetic modifications (e.g., Suzuki coupling) to functionalize MOF nodes. Example workflow:
Synthesis : React with Fe(II) or Ru(II) salts to form a porous framework.
Functionalization : Introduce aryl groups via Br sites to tune porosity and conductivity.
Application : Use as a heterogeneous catalyst for organic transformations (e.g., C–H activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
